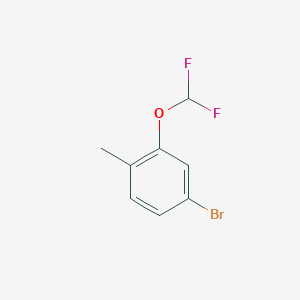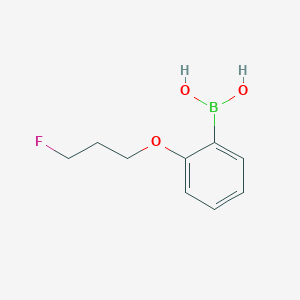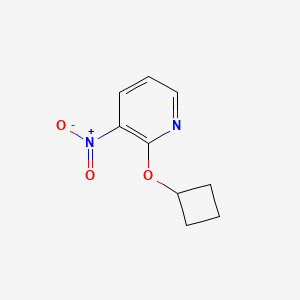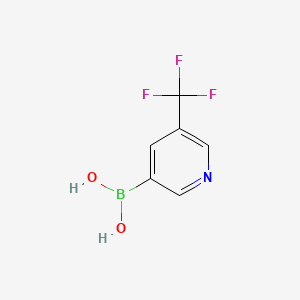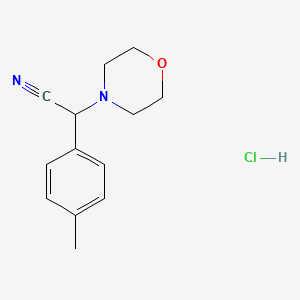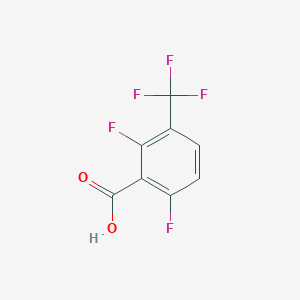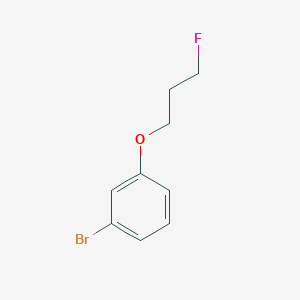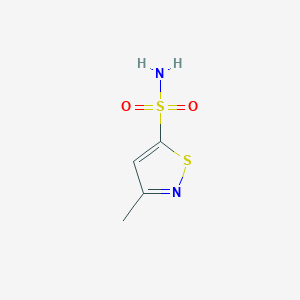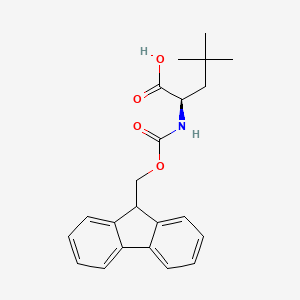
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, also known as RMCD-P, is a synthetic molecule that has been used in research studies to investigate its potential therapeutic effects. RMCD-P is a member of the class of molecules known as ‘amino acids’ and is a derivative of the amino acid lysine. It has been studied for its potential to act as an agonist of the neurotransmitter glutamate, which is involved in a number of physiological processes. This molecule has been used in a number of scientific studies to explore its potential therapeutic applications.
Mechanism of Action
Target of Action
Fmoc-beta-t-butyl-D-alanine, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid-labile Boc group .
Biochemical Pathways
Fmoc-beta-t-butyl-D-alanine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The use of Fmoc-beta-t-butyl-D-alanine in peptide synthesis results in the formation of peptides with protected amino groups . This allows for the synthesis of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-beta-t-butyl-D-alanine is influenced by the conditions of the peptide synthesis process. For example, the presence of a base is required for the removal of the Fmoc group . Additionally, the compound is stable under the typical conditions used in peptide synthesis .
Advantages and Limitations for Lab Experiments
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, meaning that it can be stored for long periods of time without degrading. It also has a relatively low toxicity, meaning that it can be used safely in laboratory experiments.
However, this compound also has a number of limitations. It is not commercially available, meaning that it must be synthesized in the laboratory, which can be time consuming and expensive. Additionally, as it is a synthetic molecule, it is not found naturally in the body, meaning that its effects may differ from those of naturally occurring molecules.
Future Directions
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid has been studied for its potential to act as an agonist of the mGluR5 and NMDA receptors. However, there are still a number of potential future directions for research into this molecule.
One potential direction for future research is to explore the effects of this compound on other receptors, such as the serotonin receptor. Additionally, further research could be conducted into the potential therapeutic applications of this compound, such as its potential to treat anxiety and depression.
Furthermore, research could also be conducted into the mechanism of action of this compound, in order to gain a better understanding of how it works and how it could be used therapeutically. Additionally, further research could be conducted into the safety and efficacy of this compound, in order to ensure that it is safe to use in humans.
Scientific Research Applications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid has been studied for its potential therapeutic applications. It has been shown to act as an agonist of the neurotransmitter glutamate, which is involved in a number of physiological processes. This molecule has been used in a number of scientific studies to explore its potential therapeutic applications.
In particular, this compound has been studied for its potential to act as an agonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a number of physiological processes, including the regulation of learning and memory, and is believed to be a potential target for the development of novel therapeutic agents.
This compound has also been studied for its potential to act as an agonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is thought to be involved in the pathophysiology of a number of neurological disorders.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLVCXKSSXJFDS-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673975 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359766-58-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B1390233.png)
